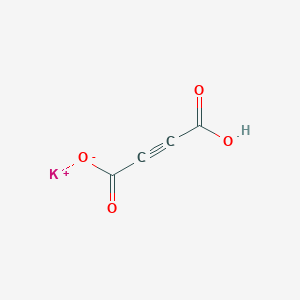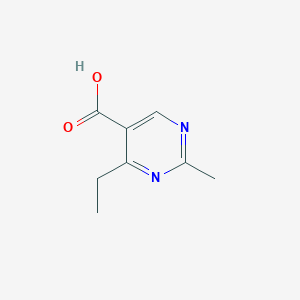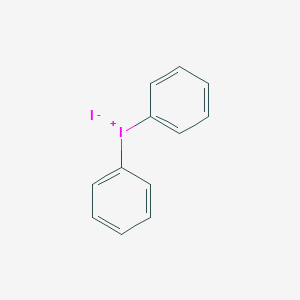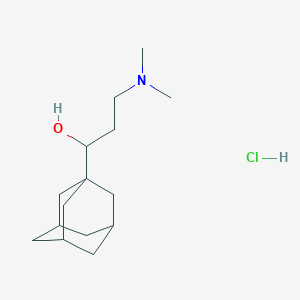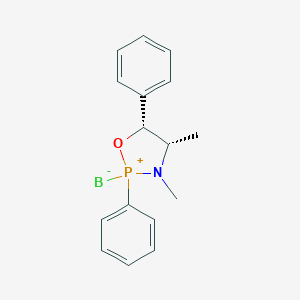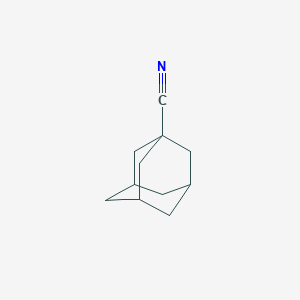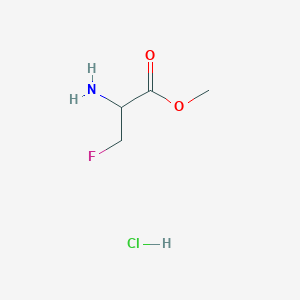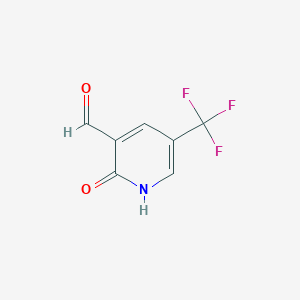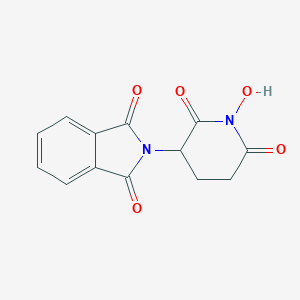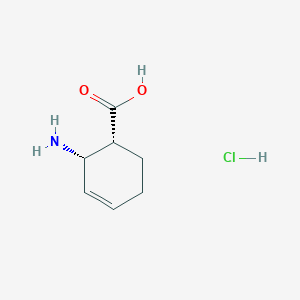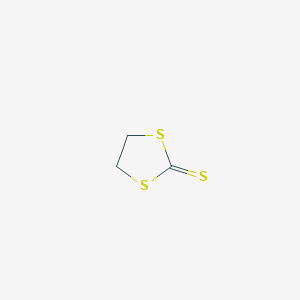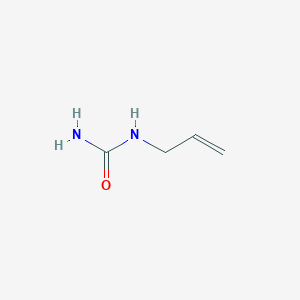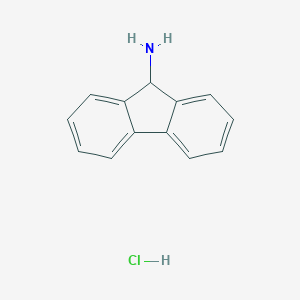![molecular formula C7H12ClNO3 B145728 2-[(2-Chloroacetyl)-methylamino]butanoic acid CAS No. 138062-77-8](/img/structure/B145728.png)
2-[(2-Chloroacetyl)-methylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloroacetyl)-methylamino]butanoic acid, also known as Gabaculine, is a potent inhibitor of gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and Gabaculine's ability to inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function.
作用機序
2-[(2-Chloroacetyl)-methylamino]butanoic acid works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[(2-Chloroacetyl)-methylamino]butanoic acid increases GABA levels, leading to increased inhibition in the central nervous system. This increased inhibition can have a variety of effects on behavior and physiology, depending on the specific brain regions and pathways affected.
生化学的および生理学的効果
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been shown to have a variety of effects on behavior and physiology. It has been shown to increase seizure threshold in animal models of epilepsy, suggesting a potential use as an anticonvulsant. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been shown to have anxiolytic and antidepressant effects, likely due to its ability to increase GABA levels in the brain.
実験室実験の利点と制限
2-[(2-Chloroacetyl)-methylamino]butanoic acid's ability to selectively inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function. However, its potency and non-specific effects on other enzymes and pathways can make interpretation of results challenging. Additionally, 2-[(2-Chloroacetyl)-methylamino]butanoic acid's potential toxicity and limited solubility can make it difficult to use in some experimental settings.
将来の方向性
Future research on 2-[(2-Chloroacetyl)-methylamino]butanoic acid could focus on its potential as a therapeutic agent for neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies could explore the specific brain regions and pathways affected by 2-[(2-Chloroacetyl)-methylamino]butanoic acid, as well as its potential interactions with other neurotransmitter systems. Finally, efforts to improve the solubility and toxicity profile of 2-[(2-Chloroacetyl)-methylamino]butanoic acid could make it a more widely used tool in scientific research.
合成法
2-[(2-Chloroacetyl)-methylamino]butanoic acid can be synthesized via several methods, including the reaction of chloroacetyl chloride with methylamine followed by the addition of butyric acid, or by the reaction of chloroacetyl chloride with butyric acid followed by the addition of methylamine. Both methods require careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been extensively used in scientific research to study the role of GABA in the central nervous system. It has been shown to increase GABA levels in the brain, leading to a variety of effects on behavior and physiology. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been used to study the effects of GABA on various diseases and disorders, including epilepsy, anxiety, and depression.
特性
CAS番号 |
138062-77-8 |
|---|---|
製品名 |
2-[(2-Chloroacetyl)-methylamino]butanoic acid |
分子式 |
C7H12ClNO3 |
分子量 |
193.63 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-3-5(7(11)12)9(2)6(10)4-8/h5H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
UKOSFEOZMXOTPF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
正規SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
同義語 |
Butanoic acid, 2-[(chloroacetyl)methylamino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



